molecular formula C7H5NO B1357203 Phenyl-d5 isocyanate CAS No. 83286-56-0

Phenyl-d5 isocyanate

Cat. No. B1357203
Key on ui cas rn: 83286-56-0
M. Wt: 124.15 g/mol
InChI Key: DGTNSSLYPYDJGL-RALIUCGRSA-N
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Patent
US04891146

Procedure details

A solution of 1.00 g phenylisocyanate in 50 ml dry toluene was prepared. Several dilutions of the stock isocyanate solution were made and an infrared absorbance versus concentration curve was obtained using the IR absorbance at 2265 cm-1 divided by the IR cell path length (in cm). The slope of this line gave a concentration factor of 0.118 mmole isocyanate/absorbance unit cm-1.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-:1]=[C:2]=[O:3].[C:4]1(C)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>>[C:4]1([N:1]=[C:2]=[O:3])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[N-:1]=[C:2]=[O:3]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
an infrared absorbance versus concentration curve
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
Name
Type
product
Smiles
[N-]=C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.118 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04891146

Procedure details

A solution of 1.00 g phenylisocyanate in 50 ml dry toluene was prepared. Several dilutions of the stock isocyanate solution were made and an infrared absorbance versus concentration curve was obtained using the IR absorbance at 2265 cm-1 divided by the IR cell path length (in cm). The slope of this line gave a concentration factor of 0.118 mmole isocyanate/absorbance unit cm-1.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-:1]=[C:2]=[O:3].[C:4]1(C)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>>[C:4]1([N:1]=[C:2]=[O:3])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[N-:1]=[C:2]=[O:3]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
an infrared absorbance versus concentration curve
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
Name
Type
product
Smiles
[N-]=C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.118 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04891146

Procedure details

A solution of 1.00 g phenylisocyanate in 50 ml dry toluene was prepared. Several dilutions of the stock isocyanate solution were made and an infrared absorbance versus concentration curve was obtained using the IR absorbance at 2265 cm-1 divided by the IR cell path length (in cm). The slope of this line gave a concentration factor of 0.118 mmole isocyanate/absorbance unit cm-1.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-:1]=[C:2]=[O:3].[C:4]1(C)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>>[C:4]1([N:1]=[C:2]=[O:3])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[N-:1]=[C:2]=[O:3]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
an infrared absorbance versus concentration curve
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
Name
Type
product
Smiles
[N-]=C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.118 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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